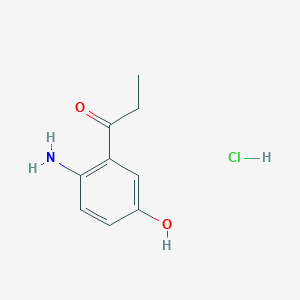

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride

Overview

Description

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is known for its role as a synthetic intermediate in various chemical processes. The compound is characterized by its light yellow to brown color and hygroscopic nature, meaning it readily absorbs moisture from the environment .

Mechanism of Action

Target of Action

It is known to be a useful synthetic intermediate .

Mode of Action

It is used as a synthetic intermediate, implying that it undergoes further reactions to form other compounds .

Biochemical Pathways

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . This compound is a key intermediate for the synthesis of irinotecan and other camptothecin analogs . These analogs are known for their antitumor properties.

Result of Action

As a synthetic intermediate, this compound is used to produce other compounds . The resulting compounds, such as irinotecan and other camptothecin analogs, have known antitumor effects .

Action Environment

It is known to be hygroscopic and should be stored under an inert atmosphere at -20°c .

Biochemical Analysis

Biochemical Properties

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of camptothecin analogs, which are known for their antitumor properties . This compound interacts with various enzymes and proteins during its synthesis. For instance, it is involved in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a key intermediate for the synthesis of irinotecan . The interactions between this compound and these biomolecules are crucial for the successful production of these therapeutic agents.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, which may result in the upregulation or downregulation of specific genes involved in critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules . This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is hygroscopic and should be stored at -20°C under an inert atmosphere to maintain its stability . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. Understanding the metabolic fate of this compound is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.

Preparation Methods

The synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride can be achieved through several methods:

Chemical Reactions Analysis

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions, forming different derivatives.

Common reagents used in these reactions include sulfuric acid, nitrobenzaldehyde, and p-anisidine. The major products formed from these reactions are often intermediates for further chemical synthesis .

Scientific Research Applications

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a synthetic intermediate in the preparation of various complex molecules.

Biology: The compound is utilized in the synthesis of biologically active molecules, including antitumor agents.

Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride can be compared with other similar compounds such as:

2-Amino-5-hydroxypropiophenone: Similar in structure but differs in its specific applications and reactivity.

1-(2-Amino-5-hydroxyphenyl)-1-propanone: Another closely related compound with slight variations in its chemical properties and uses.

The uniqueness of this compound lies in its specific synthetic applications and its role as an intermediate in the production of complex pharmaceutical agents .

Properties

IUPAC Name |

1-(2-amino-5-hydroxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-9(12)7-5-6(11)3-4-8(7)10;/h3-5,11H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEXQPLVYRFDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-46-2 | |

| Record name | 1-Propanone, 1-(2-amino-5-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

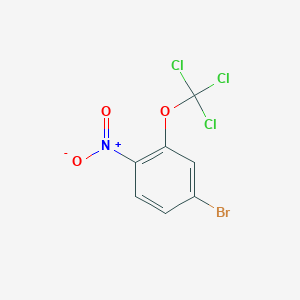

![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)

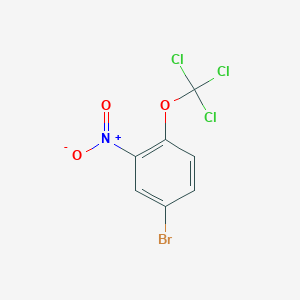

![1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1403913.png)